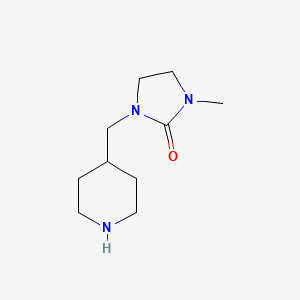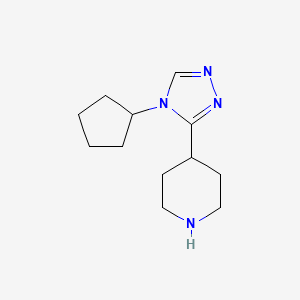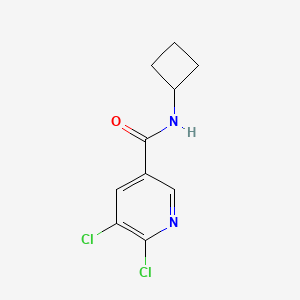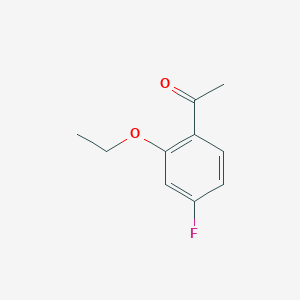
3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾール
概要
説明
The compound “3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom . The 3-Chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The 5-ethenyl group indicates the presence of a vinyl group (ethenyl), which is a derivative of ethene (commonly known as ethylene).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 3-Chlorophenyl group, and the 5-ethenyl group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions. The chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom could influence its polarity and solubility.科学的研究の応用
抗生物質感受性回復
3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾール: は、細菌における抗生物質感受性の回復に役割を果たす可能性があります。 同様の化合物は、細菌におけるエフロックスポンプの阻害能力について研究されており、これは抗生物質耐性の一因となる可能性があります 。この化合物は、これらのポンプを潜在的にブロックすることにより、ブルセラ・インターメディアなどの細菌におけるコリスチンなどの抗生物質に対する耐性を克服するのに役立つ可能性があります。
神経薬理学
3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾールの他のクロロフェニル化合物との構造的類似性は、潜在的な神経薬理学的用途を示唆しています。 クロロフェニル誘導体は、神経伝達物質レベルへの影響による気分、認知、行動への影響について注目されています 。この化合物は、神経伝達物質の合成における前駆体またはモジュレーターとなり、気分障害や注意欠陥多動性障害(ADHD)の治療の可能性を提供する可能性があります。
医薬品化学
医薬品化学では、生物活性分子への塩素原子の組み込みは、その生物活性を高めることが観察されています。 3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾールにおけるクロロフェニル基の存在は、改善された効力を有する新薬の開発のための貴重な足場にすることができます .
材料科学
同様の構造を持つ化合物は、材料科学、特に有機半導体と有機発光ダイオード(OLED)の開発で使用されています 。3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾールのユニークな特性は、特定の電子または光学特性を持つ高度な材料を作成するために利用できます。
抗菌療法
関連する化合物中のニトロ基は、抗菌特性に関連付けられています。 そのため、3-(3-クロロフェニル)-5-エテニル-1,2,4-オキサジアゾールは、単独で、または他の抗生物質と組み合わせて、その有効性を高めるための抗菌療法における潜在的な使用について検討できます .
作用機序
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone (also known as [(3-chlorophenyl)hydrazono]malononitrile), is known to inhibit oxidative phosphorylation .
Mode of Action
The related compound, carbonyl cyanide m-chlorophenyl hydrazone, acts as an ionophore and reduces the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The related compound, carbonyl cyanide m-chlorophenyl hydrazone, is known to disrupt oxidative phosphorylation .
Result of Action
Carbonyl cyanide m-chlorophenyl hydrazone, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as ATP synthase . By acting as an inhibitor, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole disrupts the normal function of these enzymes, leading to alterations in cellular energy metabolism.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause mitochondrial dysfunction by altering the proton gradient across the mitochondrial membrane . This disruption can lead to changes in ATP production, affecting overall cellular energy levels and metabolic activities.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. It acts as an ionophore, facilitating the transport of ions across cellular membranes . This action can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to disrupt mitochondrial function is particularly noteworthy, as it can lead to increased oxidative stress and apoptosis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, the degradation products of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole may have their own biological activities, further complicating its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and increased lifespan in certain organisms . At high doses, it can cause toxic or adverse effects, including mitochondrial damage, oxidative stress, and cell death. These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, by inhibiting ATP synthase, the compound can reduce ATP production, leading to changes in energy metabolism and cellular homeostasis . Additionally, its interactions with other metabolic enzymes can further modulate cellular metabolic pathways.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its ability to act as an ionophore allows it to cross cellular membranes and accumulate in mitochondria, where it exerts its primary effects.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is crucial for its activity and function. The compound is primarily localized in mitochondria, where it disrupts the proton gradient and affects ATP production . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its overall biological activity.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSQMAAMIQCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244456 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-06-5 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


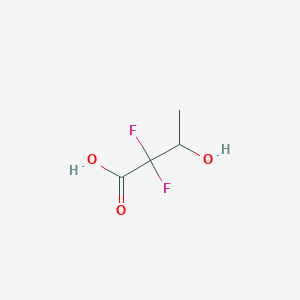
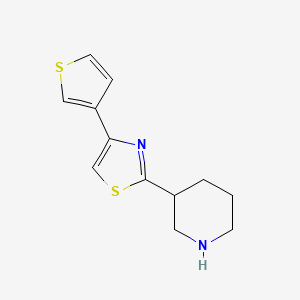
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)

